molecular formula C22H22FN3O6 B8348711 methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitroethyl)-1H-indole-4-carboxylate

methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitroethyl)-1H-indole-4-carboxylate

Cat. No.: B8348711
M. Wt: 443.4 g/mol
InChI Key: AKBNAQYPOJBYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitroethyl)-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C22H22FN3O6 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H22FN3O6

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-(2-nitroethyl)-1H-indole-4-carboxylate

InChI

InChI=1S/C22H22FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-7,10-11,24H,8-9,12H2,1-3H3

InChI Key

AKBNAQYPOJBYSL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)CC[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

EtOH (900 ml) and MeOH (90 ml) were added to a 2 L flask. Powdered sodium borohydride (20.5 g, 0.55 mol) was then added. The suspension was cooled to 15° C. Nitroalkene 12 (49.0 g, 0.11 mol) was added in portions over 45 minutes while the temperature was maintained at ˜15° C. After addition was complete, additional EtOH (800 ml) was added. The reaction mixture was stirred for 15 minutes. TLC analysis indicated the completion of the reaction. A mixture of acetic acid (40 ml) and water (40 ml) was added slowly to quench the excess of sodium borohydride. A reddish suspension was obtained. Solvent was removed in a rotovap. The residue was partitioned between EtOAc (600 ml) and water (300 ml). Aqueous phase was separated. The solid in organic layer was collected by filtration and dried to afford 21.94 g of product 13 (45% yield). The organic filtrate was concentrated to dryness. The residue was then reslurried with EtOAC (70 ml)/heptane (200 ml). The solid was collected by filtration and dried to afford second crop of product (21.74 g, 44% yield). The combined yield for this step is 89%. 1H NMR (300 MHz, DMSO-d6) δ 2.87 (s, 3H), 3.584 (t, 2H, J=7.8 Hz), 3.661 (s, 3H), 3.903 (s, 3H), 4.519 (s, 2H), 4.607 (t, 2H, J=7.8 Hz), 7.41 (m, 4H), 7.58 (d, 2H, J=8.10 Hz), 12.0 (s, br, 1H). Exact mass calculated for C22H23FN3O6: 444.1571. Found: 444.1559.
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
45%

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